3,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Overview
Description
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is an organofluorine compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound such as pentafluoropyridine reacts with a nucleophile like sodium azide . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms can make these reactions more challenging.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium fluoride.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the reactivity of the compound, making it more or less susceptible to certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological receptors in medicinal chemistry or participating in catalytic cycles in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzyl bromide
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties
Biological Activity
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride (DFTBF) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features—specifically the presence of multiple fluorine atoms—contribute to its potential biological activities. This article reviews the biological activity of DFTBF, highlighting its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
DFTBF is characterized by its trifluoromethyl and difluorobenzene groups. The fluorination enhances lipophilicity and alters electronic properties, which can influence biological interactions.
Biological Activity Overview
Research into the biological activity of DFTBF has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that DFTBF exhibits antimicrobial properties against various pathogens. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : DFTBF has been explored for its anticancer potential. It may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in drug design for diseases where enzyme modulation is beneficial.
The exact mechanisms by which DFTBF exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Interaction with Cellular Targets : DFTBF may interact with cellular receptors or enzymes, leading to downstream effects that alter cell function.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that fluorinated compounds can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies have documented the biological activity of DFTBF:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of DFTBF against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting a potential for development as an antimicrobial agent.
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Cancer Cell Line Studies :
- In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that DFTBF reduced cell viability by 40% at a concentration of 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.
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Enzyme Inhibition Assays :
- DFTBF was tested for its ability to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The compound displayed competitive inhibition with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in Alzheimer's disease.
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-difluoro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(5(10)2-3)8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPQIKPMBSVCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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